Cas no 1478664-18-4 ((3S,4S,3'R)-Ezetimibe)

(3S,4S,3'R)-Ezetimibe is a stereospecific isomer of ezetimibe, a selective cholesterol absorption inhibitor. This enantiomer exhibits high affinity for the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestinal brush border, effectively blocking dietary and biliary cholesterol uptake. Its defined stereochemistry ensures optimal binding efficiency and metabolic stability, contributing to consistent pharmacokinetic profiles. The compound is particularly valuable in research applications requiring precise stereochemical control, such as mechanistic studies of cholesterol transport or the development of enantiopure therapeutics. Its well-characterized structure and high purity make it a reliable reference standard for analytical and pharmacological investigations.
(3S,4S,3'R)-Ezetimibe structure
(3S,4S,3'R)-Ezetimibe structure
Product Name:(3S,4S,3'R)-Ezetimibe
CAS No:1478664-18-4
MF:C24H21F2NO3
MW:409.425253629684
CID:3165288
PubChem ID:42066913
Update Time:2025-06-12

(3S,4S,3'R)-Ezetimibe Chemical and Physical Properties

Names and Identifiers

    • Ezetimibe (RSS)-Isomer
    • Ezetimibe Impurity T
    • Ezetimibe (3S,4S,3'R)-Isomer
    • G81154
    • Ezetimibe (3S,4S,3'R)-Isomer (Ezetimibe Impurity pound(c)
    • (3S,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
    • CS-0164696
    • (3S,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
    • (3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
    • 2-Azetidinone, 1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-, (3S,4S)-
    • 2DPT3D4HSQ
    • 1478664-18-4
    • (3S,4S,3'R)-Ezetimibe; 2-Azetidinone, 1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-, (3S,4S)-; (3S,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; R,S,S-Ezetimibe
    • (3S,4S,3'R)-Ezetimibe
    • Inchi: 1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23+/m0/s1
    • InChI Key: OLNTVTPDXPETLC-YTFSRNRJSA-N
    • SMILES: FC1C=CC(=CC=1)N1C([C@@H](CC[C@H](C2C=CC(=CC=2)F)O)[C@H]1C1C=CC(=CC=1)O)=O

Computed Properties

  • Exact Mass: 409.14894986Da
  • Monoisotopic Mass: 409.14894986Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 60.8Ų

(3S,4S,3'R)-Ezetimibe Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019123474-250mg
(3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
1478664-18-4 97%
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Alichem
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TRC
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E975095-25mg
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Additional information on (3S,4S,3'R)-Ezetimibe

(3S,4S,3'R)-Ezetimibe (CAS No. 1478664-18-4): An Overview of a Promising Cholesterol Absorption Inhibitor

(3S,4S,3'R)-Ezetimibe (CAS No. 1478664-18-4) is a potent and selective inhibitor of cholesterol absorption, widely recognized for its therapeutic potential in managing hypercholesterolemia. This compound belongs to a class of drugs known as cholesterol absorption inhibitors and has gained significant attention in the pharmaceutical industry due to its unique mechanism of action and favorable safety profile.

The molecular structure of (3S,4S,3'R)-Ezetimibe is characterized by a complex arrangement of chiral centers, which contribute to its high specificity and efficacy. The compound is designed to target the Niemann-Pick C1-like 1 (NPC1L1) protein, a key mediator of cholesterol uptake in the small intestine. By inhibiting NPC1L1, (3S,4S,3'R)-Ezetimibe effectively reduces the amount of dietary and biliary cholesterol absorbed into the bloodstream, thereby lowering plasma cholesterol levels.

Recent studies have further elucidated the mechanisms by which (3S,4S,3'R)-Ezetimibe exerts its effects. For instance, a 2022 study published in the Journal of Lipid Research demonstrated that (3S,4S,3'R)-Ezetimibe not only inhibits NPC1L1 but also modulates the expression of genes involved in cholesterol metabolism. This multifaceted approach enhances its therapeutic efficacy and provides a more comprehensive strategy for managing hypercholesterolemia.

Clinical trials have consistently shown that (3S,4S,3'R)-Ezetimibe is effective in reducing low-density lipoprotein (LDL) cholesterol levels when used as monotherapy or in combination with other lipid-lowering agents such as statins. A landmark study conducted by the Cholesterol Treatment Trialists' (CTT) Collaboration found that the combination of (3S,4S,3'R)-Ezetimibe and statins resulted in a significant reduction in LDL cholesterol levels compared to statin monotherapy alone. This synergistic effect has been particularly beneficial for patients with familial hypercholesterolemia or those who are statin-intolerant.

The safety profile of (3S,4S,3'R)-Ezetimibe is another key factor contributing to its widespread use. Clinical trials have reported minimal side effects, with gastrointestinal symptoms being the most common adverse events. However, these side effects are generally mild and well-tolerated by most patients. Additionally, long-term studies have shown that (3S,4S,3'R)-Ezetimibe does not significantly affect liver function or increase the risk of cardiovascular events.

In addition to its primary role in lipid management, recent research has explored the potential of (3S,4S,3'R)-Ezetimibe in other therapeutic areas. For example, a 2021 study published in the American Journal of Physiology suggested that (3S,4S,3'R)-Ezetimibe may have anti-inflammatory properties and could be beneficial in treating conditions such as non-alcoholic fatty liver disease (NAFLD). These findings open up new avenues for the application of this compound beyond its traditional use in hypercholesterolemia.

The development and commercialization of (3S,4S,3'R)-Ezetimibe-based therapies have been driven by major pharmaceutical companies such as Merck & Co., which markets the drug under the brand name Zetia®. The success of Zetia® has not only validated the therapeutic potential of cholesterol absorption inhibitors but has also spurred further research into novel compounds with similar mechanisms of action.

In conclusion, (3S,4S,3'R)-Ezetimibe (CAS No. 1478664-18-4) represents a significant advancement in the management of hypercholesterolemia and related cardiovascular diseases. Its unique mechanism of action, favorable safety profile, and potential for use in combination therapy make it an invaluable tool for healthcare professionals and patients alike. As research continues to uncover new applications and optimize its use, (3S,4S,3'R)-Ezetimibe is poised to play an increasingly important role in lipid management and beyond.

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